1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluoro-methylphenyl group and a methoxymethyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-fluoro-4-methylphenyl azide.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The final step involves the carboxylation of the triazole ring, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antifungal, and anticancer properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its triazole moiety, which can interact with various biological targets.
Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its biological activity and solubility.
1-(2-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Substitutes the methoxymethyl group with a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(2-Fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the fluoro-methylphenyl and methoxymethyl groups, which can enhance its binding affinity and specificity towards biological targets, as well as improve its solubility and stability.
This compound’s distinct structural features and versatile reactivity make it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-7-3-4-9(8(13)5-7)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEHHCVNPHNHMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)COC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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